2-[5-(1-Benzothiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine
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Overview
Description
2-[5-(1-Benzothiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine is a complex organic compound featuring a benzothiophene moiety, a pyrazine ring, and an octahydropyrrolo[3,4-c]pyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1-Benzothiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the benzothiophene moiety can be introduced via a Friedel-Crafts acylation reaction, followed by cyclization with a pyrazine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-[5-(1-Benzothiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine can undergo various chemical reactions, including:
Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene and pyrazine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrazine derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
2-[5-(1-Benzothiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[5-(1-Benzothiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes and receptors, modulating their activity. The pyrazine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Compounds like 2-phenylbenzothiophene.
Pyrazine derivatives: Compounds like 2,3-dimethylpyrazine.
Octahydropyrrolo[3,4-c]pyrrole derivatives: Compounds like octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid.
Uniqueness
2-[5-(1-Benzothiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine is unique due to its combination of three distinct moieties, which confer a unique set of chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .
Properties
IUPAC Name |
1-benzothiophen-2-yl-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c24-19(17-7-13-3-1-2-4-16(13)25-17)23-11-14-9-22(10-15(14)12-23)18-8-20-5-6-21-18/h1-8,14-15H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHABJCPXDTQRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=CN=C3)C(=O)C4=CC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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